N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13BrFN3O2S2 and its molecular weight is 490.37. The purity is usually 95%.
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Biological Activity
N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. Its unique structure, featuring a thienopyrimidine core and various substituents, suggests a range of interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H19BrFN3O2S2
- Molecular Weight : 544.46 g/mol
- CAS Number : 498545-63-4
- Density : 1.62 g/cm³ (predicted)
- pKa : 12.10 (predicted)
Anticancer Activity
Recent studies have demonstrated that compounds containing thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with an IC50 value indicating moderate potency.
- Hek293 (human embryonic kidney) : Also demonstrated reduced viability upon treatment.
The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA synthesis and repair, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to “thymineless death” in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
Enzyme | IC50 (µM) | Reference |
---|---|---|
Thymidylate Synthase | 10.5 | |
Dihydrofolate Reductase | 15.0 | |
Cyclooxygenase-2 | Moderate | |
Lipoxygenases (LOX-5, LOX-15) | Moderate |
These activities suggest that the compound may be useful in developing new treatments for diseases characterized by excessive cell proliferation, such as cancer.
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. The results indicated strong interactions through hydrogen bonding and halogen bonding due to the presence of bromine and fluorine atoms, enhancing its biological activity by stabilizing the ligand-receptor complex .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thienopyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through the activation of caspases and modulation of apoptotic pathways .
Study 2: Enzyme Inhibition Profiles
Another research effort focused on the enzyme inhibition profiles of this compound. It was found to effectively inhibit TS and DHFR, which are critical for nucleotide synthesis in rapidly dividing cells. The study provided detailed IC50 values and mechanistic insights into how these interactions could lead to therapeutic applications in oncology .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3O2S2/c21-12-5-7-13(8-6-12)23-17(26)11-29-20-24-15-9-10-28-18(15)19(27)25(20)16-4-2-1-3-14(16)22/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJREXQKUHXAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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